TFA Counterion Alters Net Peptide Content and Molar Calculations Relative to Free Base Nociceptin
Nociceptin TFA Salt contains the trifluoroacetate counterion, which contributes 10–20% of the total product mass compared to free base nociceptin [1]. This means that when preparing solutions based on total powder weight, the actual peptide content is systematically lower than the weighed mass, whereas free base nociceptin contains no such counterion mass contribution. This difference requires explicit correction in molarity calculations for experimental reproducibility.
| Evidence Dimension | Peptide content as percentage of total product mass |
|---|---|
| Target Compound Data | Peptide content constitutes >80% of total mass; TFA counterion accounts for remainder (10–20%) |
| Comparator Or Baseline | Free base nociceptin: 100% peptide content with no counterion mass contribution |
| Quantified Difference | 10–20% mass difference that must be corrected in molarity calculations |
| Conditions | Lyophilized peptide powder formulation |
Why This Matters
Failure to correct for TFA counterion mass leads to systematic under-dosing by 10–20% when preparing solutions based on total powder weight, directly impacting experimental reproducibility and cross-study comparability.
- [1] NovoPro Labs. Nociceptin (1-13) amide peptide product datasheet: Impact on Net Weight. Peptide content constitutes >80% of total weight, with TFA accounting for the remainder. View Source
